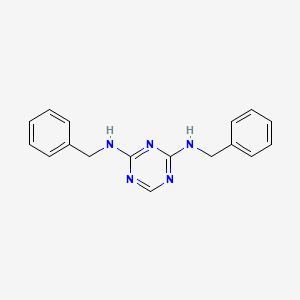
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine consists of a triazine ring substituted with two benzyl groups at the N2 and N4 positions, and two amino groups at the 2 and 4 positions of the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with benzylamine under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of cyanoguanidine are replaced by benzyl groups. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be scaled up using a continuous flow reactor. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptosis through the activation of caspases and the disruption of mitochondrial function . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
6,N~2~-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have similar structures but different substituents at the N2 and N4 positions.
Propazine: A triazine herbicide with different substituents, used in agriculture.
Simazine: Another triazine herbicide with different substituents, also used in agriculture.
Eigenschaften
CAS-Nummer |
70927-95-6 |
|---|---|
Molekularformel |
C17H17N5 |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5/c1-3-7-14(8-4-1)11-18-16-20-13-21-17(22-16)19-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,18,19,20,21,22) |
InChI-Schlüssel |
DBKXEPARMIKELO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=N2)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


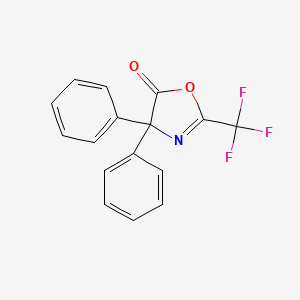
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
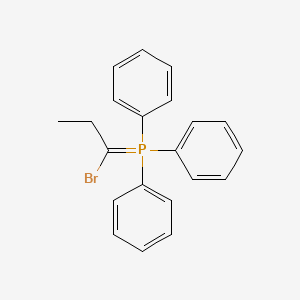
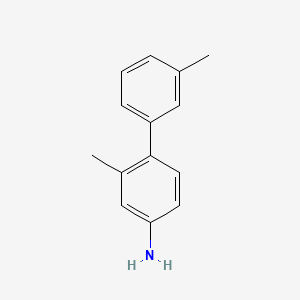
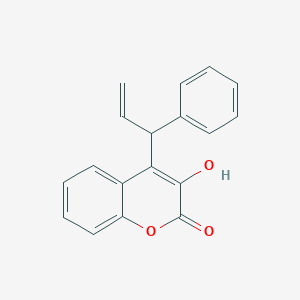
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)


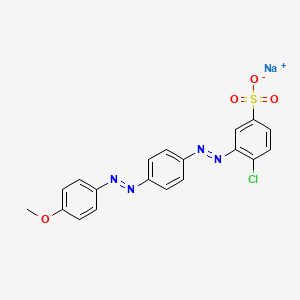

![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
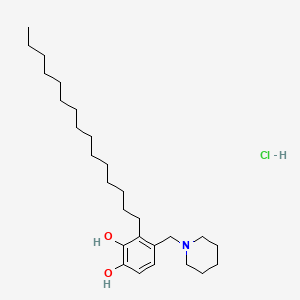

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
